2-(Ethylthio)-5-(1-tosylpiperidin-2-yl)pyridine

Description

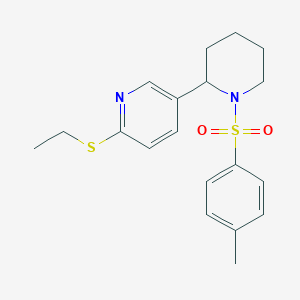

2-(Ethylthio)-5-(1-tosylpiperidin-2-yl)pyridine is a heterocyclic compound featuring a pyridine core substituted with an ethylthio (-S-C₂H₅) group at the 2-position and a 1-tosylpiperidin-2-yl moiety at the 5-position. This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active pyridine derivatives, which often exhibit antimicrobial, anticancer, or kinase-inhibitory properties .

Properties

Molecular Formula |

C19H24N2O2S2 |

|---|---|

Molecular Weight |

376.5 g/mol |

IUPAC Name |

2-ethylsulfanyl-5-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]pyridine |

InChI |

InChI=1S/C19H24N2O2S2/c1-3-24-19-12-9-16(14-20-19)18-6-4-5-13-21(18)25(22,23)17-10-7-15(2)8-11-17/h7-12,14,18H,3-6,13H2,1-2H3 |

InChI Key |

PGSFVWHTCULXQF-UHFFFAOYSA-N |

Canonical SMILES |

CCSC1=NC=C(C=C1)C2CCCCN2S(=O)(=O)C3=CC=C(C=C3)C |

Origin of Product |

United States |

Biological Activity

2-(Ethylthio)-5-(1-tosylpiperidin-2-yl)pyridine, with the CAS number 1352503-99-1, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing data from various studies and sources.

Chemical Structure and Properties

The molecular formula of this compound is CHNOS, with a molecular weight of 376.5 g/mol. The compound features a pyridine ring substituted with an ethylthio group and a tosylpiperidine moiety, which may contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit diverse biological activities, including:

- Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains.

- Analgesic Properties : Potential analgesic effects have been noted in related compounds, suggesting similar activity for this compound.

- CNS Activity : The piperidine structure is often associated with central nervous system (CNS) effects, including anxiolytic and sedative properties.

1. Antimicrobial Studies

A study investigated the antimicrobial effects of various pyridine derivatives. Although specific data on this compound was not highlighted, related compounds demonstrated significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus .

2. Analgesic Activity

In a pharmacological evaluation, compounds containing piperidine rings were assessed for their analgesic effects using the formalin test in rodents. Results indicated that certain derivatives could reduce pain responses significantly, suggesting that this compound might exhibit similar properties .

3. CNS Effects

Research focusing on piperidine derivatives has shown promise in treating anxiety disorders. For instance, studies have indicated that modifications to the piperidine structure can enhance binding affinity to CNS receptors, potentially translating to therapeutic effects . This suggests that this compound could be explored further for its CNS-related activities.

Data Table of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(Ethylthio)-5-(1-tosylpiperidin-2-yl)pyridine with structurally or functionally analogous compounds, focusing on synthesis , physicochemical properties , and biological activity .

Structural Analogues

2.1.1 Ethylthio-Substituted Pyridines

- 2-(Ethylthio)-5-nitropyridine (CAS 107756-05-8): Structure: Pyridine with ethylthio (-S-C₂H₅) at C2 and nitro (-NO₂) at C3. Properties: Nitro groups enhance electrophilicity, making this compound reactive in substitution reactions. Its IR spectrum shows characteristic S-C and N-O stretches at 1585 cm⁻¹ and 1442 cm⁻¹, respectively . Comparison: Unlike the target compound, the nitro group reduces steric hindrance but increases polarity.

2-Fluoro-5-(methylthio)pyridine (CAS 1037764-83-2) :

2.1.2 Tosylpiperidine-Containing Compounds

- 2-Ethoxy-5-(1-ethylpiperidin-2-yl)pyridine (CAS 1352500-25-4): Structure: Ethoxy (-O-C₂H₅) at C2 and 1-ethylpiperidin-2-yl at C5. Properties: The ethoxy group improves solubility in polar solvents (e.g., water or ethanol) compared to ethylthio. The absence of a tosyl group reduces molecular weight (234.34 g/mol vs. ~400 g/mol for the target compound) .

Functional Analogues

- 4-(3-(Pyridine-2-yl)-5-(2-(pyrrolidin-1-yl)ethylthio)-4H-1,2,4-triazol-4-yl)morpholine (Compound 52): Structure: Combines pyridine, triazole, and morpholine moieties with a pyrrolidine-ethylthio chain. Activity: Exhibits tuberculostatic activity (MIC = 1.56 µg/mL against Mycobacterium tuberculosis). The ethylthio group likely enhances membrane permeability .

- Sethoxydim (ISO Name): Structure: Cyclohexenone derivative with ethylthio and ethoxyimino substituents. Application: Herbicide with LC₅₀ values of >33 mg/L (fish) and 20.2 mg/L (Daphnia magna). The ethylthio group contributes to its environmental persistence .

Physicochemical and Spectral Data Comparison

*Estimated based on structural analogs. †Predicted from similar compounds. ‡Inferred from piperidine and pyridine NMR shifts in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.